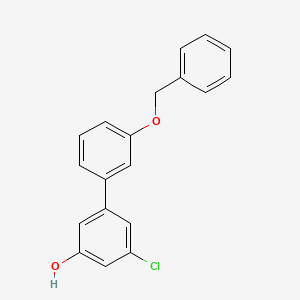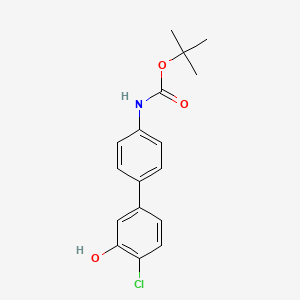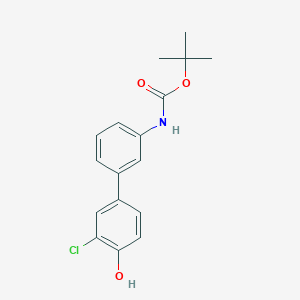
5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% (5-BSP-2-CP) is a synthetic chemical compound that has been used in a variety of scientific research applications. The compound was first synthesized in the 1970s and has been used in a wide range of studies since then.
Scientific Research Applications
5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% has been used in a wide range of scientific research applications, including studies of its pharmacological properties and its potential for use as a therapeutic agent. The compound has been studied for its ability to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Mechanism of Action
The mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is not fully understood. However, studies have shown that the compound is able to inhibit the enzyme acetylcholinesterase, likely by binding to the active site of the enzyme and preventing the breakdown of acetylcholine. In addition, 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% has been shown to inhibit the enzyme COX-2, likely by binding to the active site and preventing the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% are not fully understood. However, studies have shown that the compound is able to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
The primary advantage of using 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% for scientific research is its ability to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. The primary limitation of using 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% for scientific research is the lack of understanding of its exact mechanism of action.
Future Directions
Given the potential of 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% as an inhibitor of acetylcholinesterase and cyclooxygenase-2, there are a number of potential future directions for further research. These include exploring the compound’s potential as a therapeutic agent for diseases and conditions related to acetylcholine and inflammatory mediators. In addition, further research could be conducted to better understand the exact mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%, as well as its potential side effects and toxicity. Finally, further research could be conducted to explore the potential of 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% as a drug delivery system.
Synthesis Methods
5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is synthesized through a reaction between 3-t-butylsulfamoylphenol and 2-chlorophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium on carbon. The reaction is conducted at a temperature of approximately 100°C for several hours. Upon completion, the reaction mixture is cooled and the product is isolated and purified by recrystallization.
properties
IUPAC Name |
N-tert-butyl-3-(4-chloro-3-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-16(2,3)18-22(20,21)13-6-4-5-11(9-13)12-7-8-14(17)15(19)10-12/h4-10,18-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVURZGIVZRNERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382344.png)

![3-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382356.png)
![3-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382364.png)



![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382389.png)